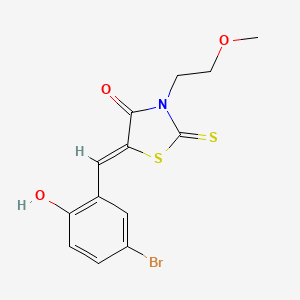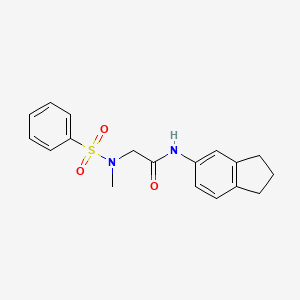![molecular formula C16H21N3O2 B5170329 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a furan derivative that has been synthesized through several methods, and its mechanism of action has been studied extensively.
作用機序
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide's mechanism of action is not fully understood but is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of glutathione, a major antioxidant in cells, and reduce the levels of reactive oxygen species. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate the activity of T cells, a type of immune cell involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One advantage of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its stability and solubility in water and organic solvents. This compound can also be easily synthesized through several methods, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may affect the interpretation of results.
将来の方向性
There are several future directions for the study of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the effects of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents.
合成法
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide can be synthesized through several methods, including the reaction of 2-bromo-N,N-diethyl-3-pyridinamine with furfurylamine or the reaction of 2-(diethylamino)ethyl chloride with furfurylamine. The product can be purified through column chromatography, and its structure can be confirmed through NMR and mass spectrometry.
科学的研究の応用
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. This compound has been shown to exhibit anticancer activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19(5-2)15-13(7-6-9-17-15)11-18-16(20)14-8-10-21-12(14)3/h6-10H,4-5,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPXNUXTGNCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)

![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
